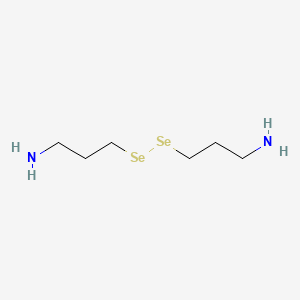
Selenohomocystamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenohomocystamine, also known as this compound, is a useful research compound. Its molecular formula is C6H16N2Se2 and its molecular weight is 274.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Properties and Mechanisms
Selenohomocystamine functions as a selenoamino acid, which can influence several biological processes. The incorporation of selenium is known to enhance antioxidant properties, which can protect cells from oxidative stress. This property has been studied in the context of various diseases, including cardiovascular disorders and cancer.
Cardiovascular Health
Research indicates that selenium plays a vital role in cardiovascular health by influencing cardiomyocyte survival and apoptosis pathways. This compound may contribute to these effects by serving as a precursor for selenoproteins that regulate cellular functions in heart tissue. Studies have shown that selenium deficiency correlates with increased apoptosis in cardiomyocytes, suggesting that adequate levels of this compound could mitigate these effects .
Case Study : A study conducted on animal models demonstrated that supplementation with this compound improved cardiac function and reduced markers of oxidative stress in heart tissues .
Cancer Research
This compound has been investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells while protecting normal cells makes it a candidate for therapeutic development.
Case Study : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Pharmacological Applications
This compound's unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of this compound against pathogenic bacteria. The compound exhibits bactericidal activity, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Case Study : A series of experiments revealed that this compound effectively reduced the growth of antibiotic-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. The compound's antioxidant effects may help reduce neuroinflammation and protect neuronal cells from damage.
Case Study : Animal studies demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation in models of Alzheimer's disease .
特性
CAS番号 |
51541-77-6 |
|---|---|
分子式 |
C6H16N2Se2 |
分子量 |
274.1 g/mol |
IUPAC名 |
3-(3-aminopropyldiselanyl)propan-1-amine |
InChI |
InChI=1S/C6H16N2Se2/c7-3-1-5-9-10-6-2-4-8/h1-8H2 |
InChIキー |
CLCVMKWIDKKSJQ-UHFFFAOYSA-N |
SMILES |
C(CN)C[Se][Se]CCCN |
正規SMILES |
C(CN)C[Se][Se]CCCN |
Key on ui other cas no. |
51541-77-6 |
同義語 |
selenohomocystamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















